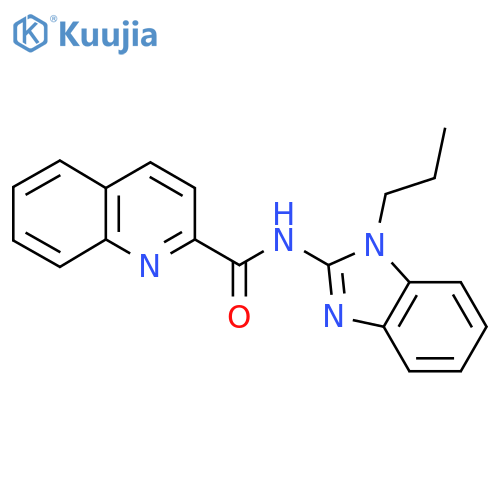Cas no 919896-15-4 (N-(1-propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide)

919896-15-4 structure
商品名:N-(1-propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide
N-(1-propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- CHEMBL3637885
- AKOS034077785
- SR-05000022606
- MMV1030799
- Z29077812
- SR-05000022606-1
- N-(1-propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide
- EN300-7514936
- 919896-15-4
- PD061455
-
- インチ: 1S/C20H18N4O/c1-2-13-24-18-10-6-5-9-16(18)22-20(24)23-19(25)17-12-11-14-7-3-4-8-15(14)21-17/h3-12H,2,13H2,1H3,(H,22,23,25)
- InChIKey: DYGJLBLTVHZWLM-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC2C=CC=CC=2N=1)NC1=NC2C=CC=CC=2N1CCC
計算された属性
- せいみつぶんしりょう: 330.14806121g/mol
- どういたいしつりょう: 330.14806121g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 471
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 59.8Ų
N-(1-propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7514936-0.05g |
N-(1-propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide |
919896-15-4 | 95.0% | 0.05g |
$2755.0 | 2025-03-10 |
N-(1-propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide 関連文献
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
919896-15-4 (N-(1-propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide) 関連製品
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
